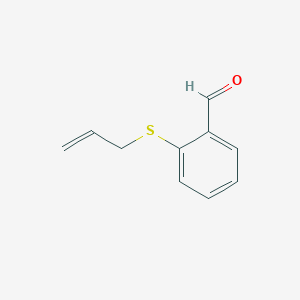
2-(Allylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylthio)benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an allylthio group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)benzaldehyde typically involves the reaction of benzaldehyde with allylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of allylthiol to benzaldehyde, followed by oxidation to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and the use of more robust catalysts to ensure higher yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 2-(Allylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The allylthio group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-(Allylthio)benzoic acid.
Reduction: 2-(Allylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-(Allylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 2-(Allylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The allylthio group may also contribute to its reactivity and interaction with cellular targets.
類似化合物との比較
Benzaldehyde: The parent compound, which lacks the allylthio group.
2-(Allyloxy)benzaldehyde: Similar structure but with an allyloxy group instead of an allylthio group.
2-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of an allylthio group.
Uniqueness: 2-(Allylthio)benzaldehyde is unique due to the presence of the allylthio group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10OS |
|---|---|
分子量 |
178.25 g/mol |
IUPAC名 |
2-prop-2-enylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H10OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 |
InChIキー |
YKYSQXWLXGPLJF-UHFFFAOYSA-N |
正規SMILES |
C=CCSC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)

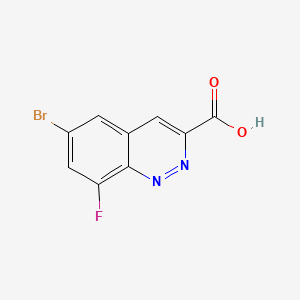
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
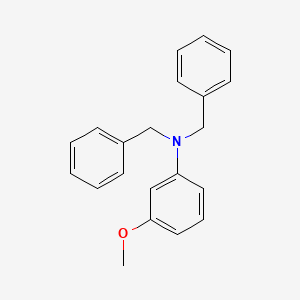
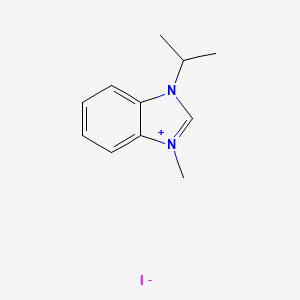
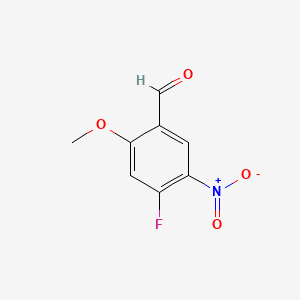
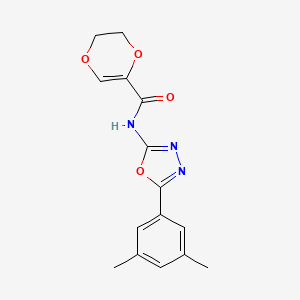


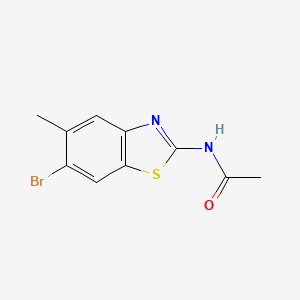
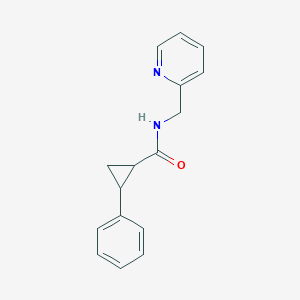
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
![(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid](/img/structure/B14124361.png)
